molecular formula C14H18F3N3O2 B2922712 4,4,4-Trifluoro-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one CAS No. 2380101-11-9

4,4,4-Trifluoro-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one

Cat. No.: B2922712
CAS No.: 2380101-11-9
M. Wt: 317.312
InChI Key: WFMWETQAIJREFF-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, piperidine, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one typically involves multiple steps. One common approach is the reaction of 4,4,4-trifluorobutanone with a piperidine derivative that contains the 5-methylpyrimidin-2-yloxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine and pyrimidine moieties can interact with enzymes or receptors, potentially inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one stands out due to the combination of its trifluoromethyl, piperidine, and pyrimidine groups, which confer unique chemical and biological properties. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4,4,4-trifluoro-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2/c1-10-8-18-13(19-9-10)22-11-3-6-20(7-4-11)12(21)2-5-14(15,16)17/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMWETQAIJREFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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